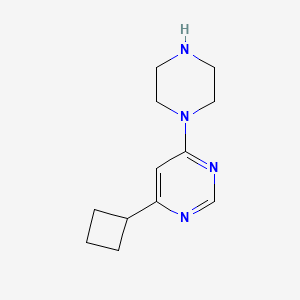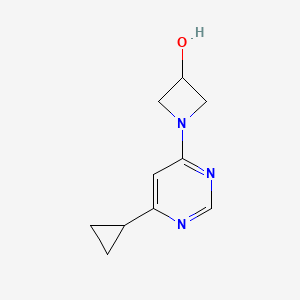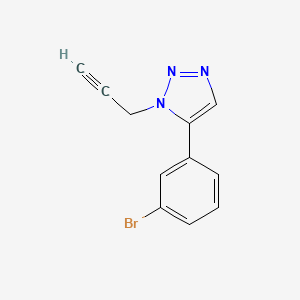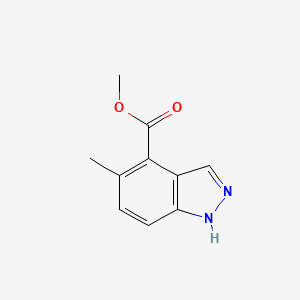
3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid
Overview
Description
3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C9H14O2 and a molecular weight of 154.21 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14O2/c10-9(11)8-4-7(5-8)3-6-1-2-6/h6-8H,1-5H2,(H,10,11) . This indicates that the molecule consists of a cyclobutane ring with a carboxylic acid group at one position and a cyclopropylmethyl group at another position .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Synthesis and Chemical Reactions
The chemical synthesis and reactivity of cyclobutane derivatives have been explored extensively, with research focusing on various methodologies to construct and modify these compounds. For instance, the synthesis of cyclobutane amino acids and their analogs has been achieved through various strategies, demonstrating the versatility of cyclobutane scaffolds in synthetic chemistry. Notably, the [2+2] photocycloaddition reactions have been employed to construct cyclobutane rings, highlighting their utility in the synthesis of complex molecular architectures (Gauzy et al., 2004), (André et al., 2011).
Supramolecular Chemistry and Co-crystallization
Research in supramolecular chemistry has exploited cyclobutane carboxylic acids in co-crystallization studies, leading to the formation of complex co-crystal structures. These studies shed light on the potential of cyclobutane derivatives in the development of new materials with unique properties, as illustrated by the co-crystallization of cyclobutane carboxylic acids with isonicotinamide, which resulted in co-crystals exhibiting remarkable structural diversity and phase transitions (Lemmerer & Fernandes, 2012).
Materials Science and Polymer Chemistry
In materials science, cyclobutane derivatives have been identified as promising building blocks for the synthesis of polymers and other materials. For example, cyclobutane-1,3-diacid (CBDA) has been introduced as a semi-rigid component for materials synthesis, demonstrating its potential in the construction of novel polymeric materials with desirable thermal and chemical properties (Wang et al., 2017).
Medicinal Chemistry and Drug Design
In medicinal chemistry, the structural motifs of cyclobutane are integral to the design and synthesis of biologically active compounds. For example, the development of PET ligands for tumor detection has leveraged cyclobutane amino acids, demonstrating the critical role of cyclobutane structures in the exploration of new diagnostic tools (Martarello et al., 2002).
Safety and Hazards
The safety information for 3-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
3-(cyclopropylmethyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-4-7(5-8)3-6-1-2-6/h6-8H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIVAAJKAMKPHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B1492325.png)


![{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1492331.png)
![{3-Fluoro-1-azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1492332.png)
![(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1492335.png)
![1-(prop-2-yn-1-yl)-1H,4H,6H,7H-thiopyrano[3,4-d][1,2,3]triazole](/img/structure/B1492336.png)





![2-[4-(Ethoxycarbonyl)oxan-4-yl]acetic acid](/img/structure/B1492346.png)